molecular formula C19H15N3O2S B2758123 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 689744-68-1

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2758123
CAS No.: 689744-68-1
M. Wt: 349.41
InChI Key: DCJONMJWHQAKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (PubChem CID: 866620) is a chemical compound with the molecular formula C 19 H 15 N 3 O 2 S, offered for research use only . This compound is built around the thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system recognized as a bioisostere of the purine bases found in DNA and RNA . This structural characteristic makes thieno[2,3-d]pyrimidine derivatives a privileged and promising scaffold in medicinal chemistry with a broad range of potential biological activities . Extensive research highlights the significant potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of various therapeutic targets, particularly in oncology. Analogues bearing this core structure have been identified as potent inhibitors of kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical target in non-small cell lung cancer (NSCLC) and other malignancies . Some derivatives have been developed as multitargeted agents that simultaneously inhibit key enzymes in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are essential for de novo purine biosynthesis . This dual inhibition can lead to effective suppression of tumor cell proliferation. Furthermore, certain compounds in this class are designed for selective uptake via folate receptors (FRs) overexpressed on many cancer cells, which can enhance tumor selectivity and reduce off-target effects . Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic agents, studying kinase inhibition mechanisms, or exploring multi-targeted approaches in cancer research.

Properties

IUPAC Name

10-methyl-N-(3-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-11-5-3-7-13(9-11)20-17(23)15-10-14-18(25-15)21-16-12(2)6-4-8-22(16)19(14)24/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJONMJWHQAKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the methyl, oxo, and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at specific positions on the ring system .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the compound's efficacy against several human cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may act as a lead for developing new anticancer agents through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

The structural characteristics of this compound imply potential anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of pyrido-thienopyrimidine derivatives has been documented, with some studies highlighting their effectiveness against various bacterial strains.

Comparative Study: Antimicrobial Efficacy

A comparative analysis of derivatives from this chemical class demonstrated varying degrees of antimicrobial activity:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These results indicate that modifications to the thienopyrimidine structure can enhance antimicrobial efficacy, making it a promising area for further research .

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

Replacing m-tolyl with 1,3-thiazol-2-yl (as in ) introduces polarity, which may improve aqueous solubility but could limit passive diffusion across biological membranes.

Core Structure Variations: The pyrido-thieno-pyrimidine core (target compound and ) is planar and rigid, favoring intercalation or enzyme active-site binding. The benzo-fused thieno-pyrimidine in adds aromatic bulk, which may improve affinity for hydrophobic pockets but reduce metabolic stability.

Key Insights :

  • The target compound’s m-tolyl-carboxamide moiety is structurally analogous to the m-tolyl-thioacetamide in , but the latter’s thioether linker confers distinct electronic properties and moderate SmCD1 inhibition.
  • Sulfonamide and amide derivatives of tricyclic thienopyrimidines (e.g., ) demonstrate enhanced melanin synthesis inhibition, suggesting that the carboxamide group in the target compound may similarly modulate biological pathways.

Biological Activity

9-Methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the pyrimidine class, noted for its diverse biological activities. This article delves into its biological properties, including antiallergy, anticancer, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N3O2SC_{16}H_{16}N_3O_2S, with a molecular weight of approximately 330.38 g/mol. The compound features a pyrimidine core fused with thieno and pyrido rings, which contribute to its biological activity.

Antiallergy Activity

Research indicates that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit significant antiallergy properties. In a study evaluating various compounds in the rat passive cutaneous anaphylaxis test, several showed potent oral activity superior to established treatments like disodium cromoglycate and doxantrazole. The structure-activity relationship (SAR) analysis highlighted the importance of substitutions at positions 2, 3, and 7 on the pyrimidine ring for enhancing antiallergy effects .

Anticancer Activity

Pyrimidine derivatives have emerged as promising anticancer agents. Notably, compounds with similar structures to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3

These results indicate that modifications on the pyrimidine scaffold can lead to enhanced anticancer properties .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been extensively documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.25 µg/mL

These findings suggest that the presence of specific substituents on the thienopyrimidine core enhances the antimicrobial action .

Case Studies

  • Antiallergy Study : A series of experiments conducted on various thienopyrimidine derivatives revealed that those with specific substitutions exhibited remarkable efficacy in reducing allergic responses in rat models compared to standard treatments .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
  • Antimicrobial Evaluation : A comprehensive assessment of several pyrimidine derivatives showed consistent antimicrobial action against common pathogens like E. coli and S. aureus, highlighting their potential as therapeutic agents .

Q & A

Q. What are the key steps in synthesizing 9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For analogs, steps include:

Core formation: Cyclization of pyridine and thiophene precursors under reflux with catalysts like POCl₃ .

Carboxamide coupling: Reacting the core with m-toluidine via nucleophilic acyl substitution, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Optimization: Reaction yield and purity depend on temperature control, solvent polarity, and stoichiometric ratios of reactants. For example, excess m-toluidine (1.2–1.5 eq.) improves coupling efficiency .

Q. How are spectral techniques (NMR, IR) used to characterize this compound, and what are critical spectral markers?

  • Methodological Answer:
  • ¹H NMR:
  • Pyrido-thieno-pyrimidine core protons: δ 8.2–8.5 ppm (aromatic H).
  • Methyl groups: δ 2.4–2.6 ppm (singlet for C9-CH₃) .
  • IR:
  • Strong absorption at ~1680 cm⁻¹ (C=O stretch, 4-oxo group) and ~1650 cm⁻¹ (amide C=O) .
  • Resolution of ambiguities: Compare experimental data with computational predictions (e.g., DFT) or analogs in literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodological Answer:
  • Case Study: Pyrido[1,2-a]pyrimidine analogs with m-tolyl vs. thiazolyl substituents show divergent anti-inflammatory activity. To resolve discrepancies:

Structural comparison: Use X-ray crystallography or DFT to analyze electronic/steric effects of substituents .

Bioassay standardization: Ensure consistent cell lines (e.g., RAW264.7 for inflammation) and dosing protocols .

SAR analysis: Correlate substituent electronegativity (e.g., m-tolyl’s electron-donating methyl) with target binding (e.g., COX-2 inhibition) .

  • Example: m-Tolyl analogs may exhibit enhanced lipophilicity, improving membrane permeability but reducing solubility .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer:
  • In silico modeling:

Reaction pathway prediction: Use quantum chemical software (Gaussian, ORCA) to simulate transition states for cyclization or amide coupling .

Solvent effects: Conduct molecular dynamics (MD) simulations to assess solvent polarity impact on reaction kinetics .

  • Case Study: For pyrido-thieno-pyrimidine derivatives, DFT calculations at the B3LYP/6-31G* level accurately predicted regioselectivity in electrophilic substitutions .

Q. How can bioisosteric replacement strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer:
  • Bioisosteric modifications:
  • Pyrimidine core: Replace oxygen (oxo) with sulfur (thioxo) to enhance metabolic stability .
  • m-Tolyl group: Substitute with bioisosteres like 3-thienyl to balance lipophilicity and solubility .
  • Validation:
  • ADMET profiling: Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) .
  • Example: 2-Hydroxy-9-methyl-4-oxo analogs showed improved analgesic activity via bioisosteric alignment with quinolinone pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.